5-(Hydroxymethyl)-2-iodophenol
Overview
Description
5-(Hydroxymethyl)-2-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-iodophenol typically involves the iodination of 2-hydroxybenzyl alcohol. One common method is the reaction of 2-hydroxybenzyl alcohol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-iodophenol, with the hydroxymethyl group being converted to a methyl group. Reducing agents such as sodium borohydride are typically used.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in a polar aprotic solvent.
Major Products:
Oxidation: 5-Formyl-2-iodophenol or 5-Carboxy-2-iodophenol.
Reduction: 2-Iodophenol.
Substitution: 5-(Azidomethyl)-2-iodophenol or 5-(Cyanomethyl)-2-iodophenol.
Scientific Research Applications
5-(Hydroxymethyl)-2-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of iodinated compounds.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-iodophenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group can undergo oxidation or reduction, while the iodine atom can be involved in substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Similar in having a hydroxymethyl group but differs in the core structure (furan ring instead of phenol).
2-Iodophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
5-(Chloromethyl)-2-iodophenol: Similar structure but with a chlorine atom instead of a hydroxyl group, leading to different reactivity.
Uniqueness: 5-(Hydroxymethyl)-2-iodophenol is unique due to the combination of the hydroxymethyl group and the iodine atom on the phenol ring, which provides a versatile platform for various chemical transformations
Properties
IUPAC Name |
5-(hydroxymethyl)-2-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWSAGABDIIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594688 | |
Record name | 5-(Hydroxymethyl)-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773869-57-1 | |
Record name | 3-Hydroxy-4-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773869-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)-2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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